molecular formula C28H16F4IrN7 B1174444 FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H- CAS No. 1219078-44-0

FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-

Cat. No.: B1174444
CAS No.: 1219078-44-0
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) typically involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium chloride hydrate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .

Scientific Research Applications

Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • Bis(2-(4,6-difluorophenyl)pyridinato)iridium (III)
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) stands out due to its specific ligand structure, which imparts unique photophysical properties. This makes it particularly effective in applications requiring high-efficiency blue-light emission, such as in OLEDs .

Properties

CAS No.

1219078-44-0

Molecular Formula

C28H16F4IrN7

Molecular Weight

0

Origin of Product

United States

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